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## "HIV-1 inhibitor-6" structural activity relationship

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An In-depth Technical Guide to the Structure-Activity Relationship of HIV-1 Protease Inhibitors: A Case Study on Darunavir Analogs

This guide provides a detailed examination of the structure-activity relationship (SAR) of a series of HIV-1 protease inhibitors, using Darunavir and its analogs as a case study. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

### Introduction to HIV-1 Protease and Darunavir

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the production of infectious virions. Inhibition of HIV-1 protease leads to the release of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2][3]

Darunavir (DRV) is a second-generation, potent, nonpeptidic HIV-1 protease inhibitor. It was specifically designed to have a high affinity for the protease active site and to be effective against viral strains that have developed resistance to other protease inhibitors.[4][5] Darunavir's high potency is attributed to its ability to form numerous hydrogen bonds with the backbone of the protease active site, particularly with key residues such as Asp25, Asp25', Asp29, and Asp30.[3][5] This strong interaction makes it less susceptible to mutations in the protease enzyme.[5] Darunavir also exhibits a dual mechanism of action by inhibiting both the enzymatic activity and the dimerization of the HIV-1 protease.[6][7]



# Structure-Activity Relationship of Darunavir Analogs

The exploration of Darunavir analogs aims to enhance its potency, improve its resistance profile, and optimize its pharmacokinetic properties. SAR studies have focused on modifications at various positions of the Darunavir scaffold, particularly at the P1', P2, and P2' sites, which interact with the corresponding S1', S2, and S2' subsites of the HIV-1 protease.[4]

### **Quantitative SAR Data**

The following table summarizes the in vitro inhibitory activity (Ki) against wild-type HIV-1 protease and the cytotoxicity (CC50) of a series of synthesized Darunavir analogs. The data is extracted from a study by Rehman et al. (2024).[4][8][9][10][11]



Compound	P1' Modificatio n	P2' Modificatio n (R)	HIV-1 Protease Inhibition Ki (nM)[4][8]	Cytotoxicity CC50 (µM) - Vero Cells[4]	Cytotoxicity CC50 (µM) - 293T Cells[4]
Darunavir (DRV)	Isobutyl	4- aminophenyls ulfonyl	1.87 ± 0.12	>100	>100
5aa	Isobutyl	4- fluorophenyls ulfonyl	1.54 ± 0.09	>100	>100
5ab	Isobutyl	4- chlorophenyls ulfonyl	2.15 ± 0.15	>100	>100
5ac	Isobutyl	4- ethylphenylsu lfonyl	0.31 ± 0.02	>100	>100
5ad	Isobutyl	3,4- dichlorophen ylsulfonyl	0.71 ± 0.05	>100	>100
5ae	Isobutyl	4- ethoxyphenyl sulfonyl	0.28 ± 0.02	>100	>100
5af	Isobutyl	4- propoxyphen ylsulfonyl	1.12 ± 0.08	>100	>100
5ba	Phenyl ethyl	4- aminophenyls ulfonyl	15.2 ± 1.1	>100	>100
5bb	Phenyl ethyl	4- fluorophenyls ulfonyl	12.8 ± 0.9	>100	>100



5bc	Phenyl ethyl	4- chlorophenyls ulfonyl	18.5 ± 1.3	>100	>100
5bd	Phenyl ethyl	4- ethylphenylsu Ifonyl	9.8 ± 0.7	>100	>100
5be	Phenyl ethyl	3,4- dichlorophen ylsulfonyl	11.3 ± 0.8	>100	>100
5bf	Phenyl ethyl	4- ethoxyphenyl sulfonyl	8.5 ± 0.6	>100	>100
5cg	Diphenyl propyl	4- aminophenyls ulfonyl	>50	n.t.	n.t.

#### n.t. = not tested

#### Key SAR Insights:

- P2' Modifications: Modifications at the P2' position significantly impacted inhibitory activity.
   Analogs with flexible aliphatic or alkoxy groups at the P2' position (5ac, 5ae, 5af) exhibited superior inhibition compared to Darunavir, likely due to enhanced hydrophobic interactions within the S2' subsite of the protease.[4][8] Halogen substitutions at the P2' position (5aa, 5ad) also resulted in improved or comparable activity.[4][8]
- P1' Modifications: Increasing the bulk of the P1' substituent from isobutyl to phenyl ethyl (5ba-bf) or diphenyl propyl (5cg) led to a decrease in inhibitory activity.[4][8] This suggests that larger hydrophobic groups at the P1' position may disrupt the optimal conformation for binding within the S1' pocket of the enzyme.[4]

# Experimental Protocols HIV-1 Protease Inhibition Assay (Fluorometric)



This protocol describes a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.[4][12][13][14]

#### Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)
- Test Compounds (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Pepstatin A)
- 96-well black microplates
- Fluorescence microplate reader (Ex/Em = ~330/450 nm, depending on the substrate)

#### Procedure:

- Reagent Preparation:
  - Prepare a working solution of HIV-1 Protease in assay buffer.
  - Prepare a working solution of the fluorogenic substrate in assay buffer.
  - Prepare serial dilutions of the test compounds and the positive control in assay buffer.
     Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
- Assay Setup:
  - Add 80 μL of the HIV-1 Protease solution to each well of the 96-well plate.
  - $\circ~$  Add 10  $\mu\text{L}$  of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.



- Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
- Reaction Initiation and Measurement:
  - $\circ$  Add 10 µL of the HIV-1 Protease substrate solution to each well to initiate the reaction.
  - Immediately place the plate in the fluorescence microplate reader.
  - Measure the fluorescence intensity kinetically at 37°C for 60-180 minutes, with readings taken every 1-2 minutes.
- Data Analysis:
  - Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each well.
  - Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
  - The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

### **Antiviral Activity Assay (Cell-Based)**

This protocol outlines a general method for assessing the ability of compounds to inhibit HIV-1 replication in a cell-based assay.[15][16][17][18]

#### Materials:

- TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
- HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)



- Test Compounds (dissolved in DMSO)
- Positive Control Antiviral Drug (e.g., Darunavir)
- 96-well clear-bottom white microplates
- Luciferase assay reagent
- Luminometer

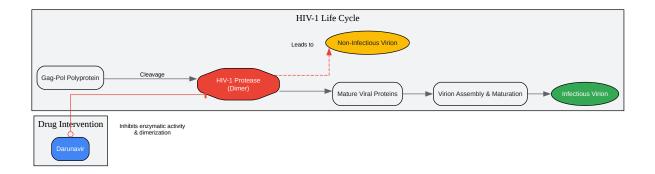
#### Procedure:

- Cell Plating:
  - Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
  - Incubate the plate at 37°C in a 5% CO2 incubator overnight.
- Compound and Virus Addition:
  - Prepare serial dilutions of the test compounds and positive control in cell culture medium.
  - Remove the old medium from the cells and add the diluted compounds.
  - Add the HIV-1 viral stock to each well at a predetermined multiplicity of infection (MOI).
  - Include control wells with cells and virus only (virus control) and cells only (cell control).
- Incubation:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
- Luciferase Assay:
  - After incubation, remove the supernatant.
  - Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.



- Data Analysis:
  - Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control.
  - Determine the EC50 (50% effective concentration) by plotting the percent inhibition against the logarithm of the compound concentration.

## Visualizations Mechanism of Action of Darunavir

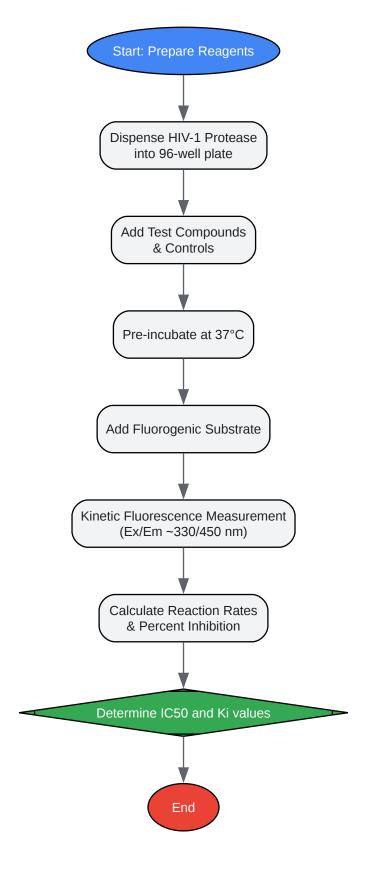


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Caption: Mechanism of action of Darunavir in inhibiting HIV-1 maturation.

# Experimental Workflow for HIV-1 Protease Inhibitor Screening





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Caption: Workflow for the fluorometric screening of HIV-1 protease inhibitors.



## Logical Relationship of Darunavir Resistance Development



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Caption: Simplified pathway for the development of HIV-1 resistance to Darunavir.

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